Cas no 1242339-32-7 (5-(3-Acetylphenyl)-picolinic acid)

5-(3-Acetylphenyl)-picolinic acid 化学的及び物理的性質
名前と識別子
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- 5-(3-Acetylphenyl)-picolinic acid
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- インチ: 1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18)
- InChIKey: MAOPBHRIVVWWTI-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC=C(C2=CC=CC(C(C)=O)=C2)C=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
5-(3-Acetylphenyl)-picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318312-5g |
5-(3-Acetylphenyl)-picolinic acid |
1242339-32-7 | 95% | 5g |
$1244 | 2021-08-18 | |
Chemenu | CM318312-5g |
5-(3-Acetylphenyl)-picolinic acid |
1242339-32-7 | 95% | 5g |
$1244 | 2022-06-13 |
5-(3-Acetylphenyl)-picolinic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-(3-Acetylphenyl)-picolinic acidに関する追加情報
5-(3-Acetylphenyl)-picolinic Acid: A Comprehensive Overview
5-(3-Acetylphenyl)-picolinic acid (CAS No. 1242339-32-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 5-(3-Acetylphenyl)-picolinic acid.
Chemical Structure and Properties
5-(3-Acetylphenyl)-picolinic acid is a derivative of picolinic acid, a heterocyclic compound with a pyridine ring. The presence of an acetyl group at the 3-position of the phenyl ring and a carboxylic acid group at the 5-position of the pyridine ring imparts unique chemical and biological properties to this compound. The molecular formula of 5-(3-Acetylphenyl)-picolinic acid is C14H11NO3, with a molecular weight of approximately 241.24 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis Methods
The synthesis of 5-(3-Acetylphenyl)-picolinic acid can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3-acetylbenzaldehyde with picolinonitrile followed by hydrolysis to form the carboxylic acid. Another approach involves the coupling of 3-acetylphenylboronic acid with 5-bromopicolinic acid using palladium-catalyzed cross-coupling reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and solvent-free conditions.
Biological Activities and Therapeutic Potential
5-(3-Acetylphenyl)-picolinic acid has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(3-Acetylphenyl)-picolinic acid has also demonstrated antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.
Clinical Trials and Research Advancements
The therapeutic potential of 5-(3-Acetylphenyl)-picolinic acid has been further validated through preclinical studies and early-stage clinical trials. Recent research has focused on evaluating its efficacy in various disease models. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-(3-Acetylphenyl)-picolinic acid significantly reduced inflammation and improved joint function in a murine model of rheumatoid arthritis.
In another study, researchers investigated the neuroprotective effects of 5-(3-Acetylphenyl)-picolinic acid in an animal model of Parkinson's disease. The results showed that treatment with this compound led to a reduction in dopaminergic neuron loss and improved motor function. These findings suggest that 5-(3-Acetylphenyl)-picolinic acid could be a valuable therapeutic agent for neurodegenerative disorders.
Safety Profile and Future Directions
The safety profile of 5-(3-Acetylphenyl)-picolinic acid is an important consideration for its potential clinical use. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully assess its safety in humans.
In conclusion, 5-(3-Acetylphenyl)-picolinic acid (CAS No. 1242339-32-7) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and antioxidant properties make it an attractive candidate for the treatment of inflammatory diseases and neurodegenerative disorders. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic applications, paving the way for future clinical developments.
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